Cas no 7600-53-5 (1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c))
7600-53-5 structure
Product Name:1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
Numero CAS:7600-53-5
MF:C7H14O6
MW:194.182463169098
CID:2038912
PubChem ID:439990
Update Time:2025-04-21
1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
- 2-O-Methyl-myo-inosit
- 2-O-methyl-myo-inositol
- O2-methyl-myo-inositol
- sequoyitol
- HY-N2421
- CS-0022628
- 7600-53-5
- CHEMBL460057
- DSCFFEYYQKSRSV-MVWKSXLKSA-N
- (1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- 6A797581-AC95-4A84-9F74-C05E5465011A
- E80607
- bmse000740
- 523-92-2
- NS00121132
- SCHEMBL1888646
- CHEBI:179104
- 1D-5-O-Methyl-myo-inositol
- myo-Inositol, 5-O-methyl-
- DTXSID801313753
- (+)-3-O-methyl-d-chiro-inositol
- DTXSID301035423
- AC-32615
- SCHEMBL1059036
- CCG-266528
- MS-23046
- EINECS 208-352-9
- CHEBI:15975
- MM10128
- O-Methyl-scyllo-inositol
- C03365
- (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol
- (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
- AKOS006272498
- 5-O-Methyl-myo-inositol
- 1-O-Methyl-scyllo-inositol
- DTXCID501519798
- myo-5-O-Methyl-inositol; Sequoyitol; 5-O-Methyl-myo-inositol; Sequoyit
- s9343
- C05163
- (1R,2S,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol
- SCHEMBL7155914
- Q27098326
- 208-352-9
- (1R,2S,4R,5S)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
-
- Inchi: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
- Chiave InChI: DSCFFEYYQKSRSV-MVWKSXLKSA-N
- Sorrisi: O(C)C1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Proprietà calcolate
- Massa esatta: 194.07903816Da
- Massa monoisotopica: 194.07903816Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.2
- Superficie polare topologica: 110Ų
1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
7600-53-5 (1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso